

Application Notes & Protocols: Leveraging dSpacer for High-Fidelity, Site-Specific DNA Cleavage

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Compound of Interest		
Compound Name:	dSPACER	
Cat. No.:	B145326	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Site-specific DNA cleavage is a cornerstone of molecular biology, enabling a wide range of applications from basic research to the development of advanced therapeutics. While CRISPR/Cas systems have become a dominant tool for genome editing, alternative methods offering high precision and control are of significant interest. This document details a methodology for achieving programmable, site-specific DNA cleavage by utilizing oligonucleotides containing a **dSpacer** modification.

A **dSpacer**, also known as an abasic furan, is a stable synthetic mimic of a naturally occurring apurinic/apyrimidinic (AP) site in a DNA strand.[1][2][3] It is a 1',2'-Dideoxyribose modification that replaces a standard nucleotide base, effectively creating a "gap" in the base-pairing sequence without disrupting the phosphodiester backbone.[4][5][6] In nature, AP sites are common DNA lesions recognized and processed by the Base Excision Repair (BER) pathway. [1][2][7] This methodology harnesses this natural repair mechanism by using a **dSpacer**-modified oligonucleotide to guide an AP endonuclease to a specific genomic locus, resulting in a targeted DNA break.

This approach offers a simple, enzyme-guided method for DNA cleavage that is distinct from nuclease-based systems like CRISPR, providing a valuable tool for applications where precise,



single-strand breaks or controlled initiation of DNA repair is desired.

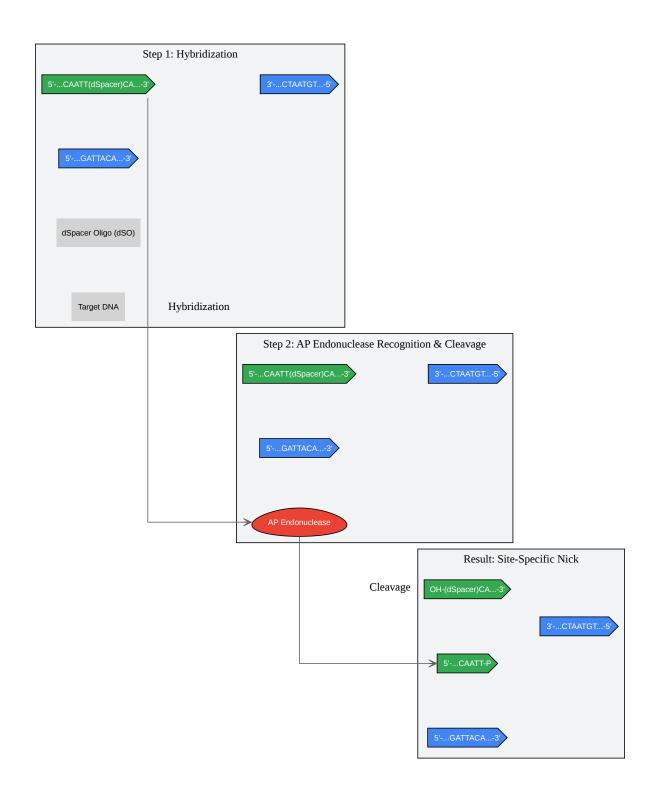
Principle of dSpacer-Mediated DNA Cleavage

The core of this technique lies in the specific recognition of the **dSpacer**-induced abasic site by an AP endonuclease. The workflow is a two-step process involving hybridization and enzymatic cleavage.

- Site-Specific Hybridization: A custom-synthesized single-stranded DNA oligonucleotide
 containing a dSpacer modification (dSpacer Oligo or dSO) is introduced. This dSO is
 designed to be complementary to the target DNA sequence, ensuring it binds specifically to
 the desired locus.
- Enzymatic Cleavage: Once the dSO is hybridized to the target DNA, it forms a DNA duplex containing a single abasic site. An AP endonuclease (e.g., Endonuclease IV, APE1) is then introduced. This enzyme specifically recognizes the abasic site created by the dSpacer and cleaves the phosphodiester backbone at that precise location, generating a site-specific single-strand break (nick). By using two dSOs on opposite strands in close proximity, a double-strand break can be engineered.

Visualized Mechanisms and Workflows
Diagram 1: Mechanism of dSpacer-Mediated DNA
Cleavage



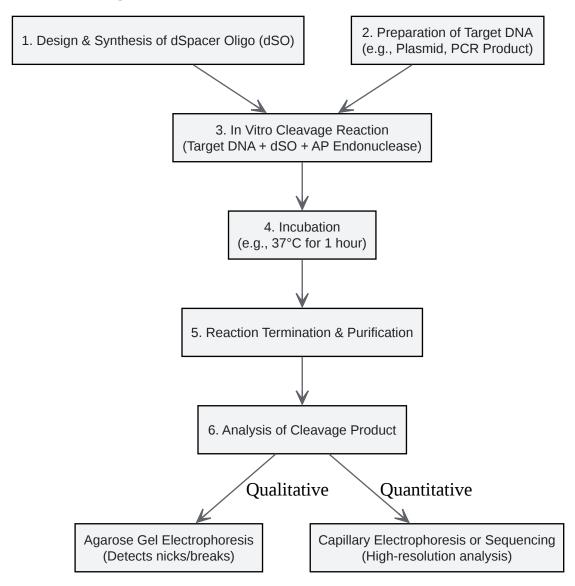


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Caption: dSO binds to target DNA, creating an abasic site recognized and cleaved by AP Endonuclease.

Diagram 2: Experimental Workflow

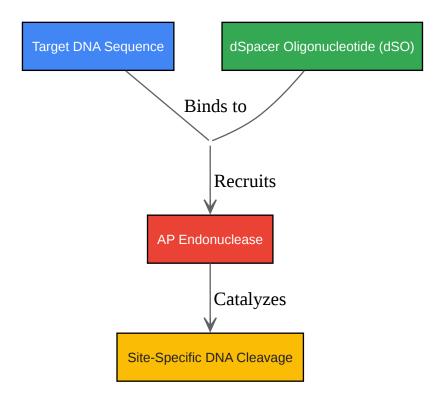


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Caption: Standard workflow for an in vitro **dSpacer**-mediated DNA cleavage experiment.

Diagram 3: Logical Components of the dSPACER System





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Caption: Key components and their functional relationships in the **dSpacer** cleavage system.

Quantitative Data Summary

The following tables present representative data from in vitro cleavage experiments using a **dSpacer** Oligo (dSO) targeting a 5 kb plasmid.

Table 1: Titration of AP Endonuclease for Optimal Cleavage

This experiment determines the optimal concentration of Endonuclease IV for cleaving 1 μ g of target plasmid pre-hybridized with 10-fold molar excess of dSO. Reactions were incubated for 1 hour at 37°C.



Endonuclease IV (Units)	Supercoiled DNA (%)	Nicked (Cleaved) DNA (%)	Linearized DNA (%)
0	98%	2%	0%
1	75%	25%	0%
2	52%	48%	0%
5	15%	84%	1%
10	4%	95%	1%
20	3%	96%	1%

Conclusion: 10 units of Endonuclease IV provide optimal cleavage with minimal non-specific activity.

Table 2: Specificity of dSO-Mediated Cleavage

This experiment compares the cleavage efficiency of a perfectly matched dSO with dSOs containing mismatches at various positions relative to the **dSpacer**. Reactions used 1 μ g of target plasmid, 10-fold molar excess of dSO, and 10 units of Endonuclease IV.

dSpacer Oligo (dSO) Type	Description	Nicked (Cleaved) DNA (%)
Perfect Match	Fully complementary to the target	95%
Mismatch (-5 from dSpacer)	Single base mismatch 5 bases upstream	22%
Mismatch (+5 from dSpacer)	Single base mismatch 5 bases downstream	18%
3-Base Mismatch	Three mismatches outside the seed region	5%
No dSO Control	Reaction without any dSO	<2%



Conclusion: The high dependency on perfect sequence complementarity demonstrates the excellent site-specificity of the dSO-mediated cleavage method.

Experimental Protocols

Protocol 1: Design and Synthesis of dSpacer Oligonucleotides (dSOs)

- Target Site Selection: Identify a unique 20-40 nucleotide sequence in the target DNA. Use bioinformatics tools (e.g., BLAST) to ensure the sequence has minimal homology elsewhere in the genome/plasmid to avoid off-target binding.
- dSO Design: Design a single-stranded DNA oligonucleotide that is the reverse complement of the selected target sequence.
- dSpacer Placement: Determine the precise nucleotide to be replaced by the dSpacer. This
 will be the site of cleavage. The dSpacer can be placed at nearly any internal position. For
 optimal stability of the hybrid, avoid placing it within the first or last 3-4 bases of the oligo.
- Synthesis and Purification: Order the custom dSO from a reputable supplier (e.g., Integrated DNA Technologies, Gene Link).[1][4] Specify the internal placement of the **dSpacer** modification (often denoted as /idSp/). HPLC purification is strongly recommended to ensure the purity of the full-length, modified oligonucleotide.[2]
- Resuspension and Storage: Resuspend the lyophilized dSO in a buffered solution (e.g., TE buffer, pH 8.0) to a stock concentration of 100 μM. Store at -20°C.

Protocol 2: In Vitro Site-Specific DNA Cleavage Assay

This protocol describes a standard reaction to cleave a plasmid at a single, targeted site.

Materials:

- Target Plasmid DNA (e.g., 100 ng/μL)
- Custom dSO (10 μM stock)
- AP Endonuclease (e.g., Endonuclease IV, 10 U/μL)



- 10x Reaction Buffer (specific to the endonuclease)
- Nuclease-free water
- DNA Loading Dye
- Agarose Gel (1%) with DNA stain (e.g., SYBR Safe)

Procedure:

- Hybridization Reaction Setup: In a 0.2 mL PCR tube, assemble the following on ice:
 - Target Plasmid: 1 μg (e.g., 10 μL of 100 ng/μL)
 - dSO (10 μM): 1 μL (provides ~10-fold molar excess for a 5 kb plasmid)
 - 10x Reaction Buffer: 2 μL
 - Nuclease-free water: to a volume of 18 μL
- Annealing Step: Place the tube in a thermocycler and run the following program to anneal the dSO to the plasmid:
 - 95°C for 5 minutes
 - Cool down to 25°C at a rate of 0.1°C/second.
- Enzymatic Cleavage:
 - Add 2 μL of AP Endonuclease (e.g., 10 Units) to the reaction mixture.
 - \circ Gently mix by pipetting. The final volume is 20 μ L.
- Incubation: Incubate the reaction at 37°C for 1 hour.
- Reaction Termination: Stop the reaction by adding 2 μ L of 0.5 M EDTA or by using a DNA clean-up kit.
- Analysis:



- \circ Add 4 µL of 6x DNA loading dye to the entire reaction.
- Load the sample onto a 1% agarose gel.
- Run the gel at 100V for 60 minutes.
- Visualize the DNA bands under a UV or blue-light transilluminator. Expected results: A
 successful reaction will show a decrease in the band corresponding to supercoiled
 plasmid and an increase in the band corresponding to nicked-circular plasmid. A noenzyme control should show only the supercoiled band.

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